molecular formula C8H14S B14654339 1-(tert-Butylsulfanyl)buta-1,3-diene CAS No. 52752-59-7

1-(tert-Butylsulfanyl)buta-1,3-diene

Cat. No.: B14654339
CAS No.: 52752-59-7
M. Wt: 142.26 g/mol
InChI Key: OYGZTMBTHAIFPL-UHFFFAOYSA-N
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Description

1-(tert-Butylsulfanyl)buta-1,3-diene is an organic compound characterized by the presence of a butadiene backbone substituted with a tert-butylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butylsulfanyl)buta-1,3-diene typically involves the reaction of butadiene with tert-butylthiol in the presence of a catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes that optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylsulfanyl)buta-1,3-diene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Substituted butadiene derivatives.

Scientific Research Applications

1-(tert-Butylsulfanyl)buta-1,3-diene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butylsulfanyl)buta-1,3-diene involves its interaction with molecular targets through electrophilic addition and nucleophilic substitution reactions. The compound’s reactivity is influenced by the electron-donating effects of the tert-butylsulfanyl group, which stabilizes intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

    1,3-Butadiene: A simple conjugated diene with similar reactivity but lacking the tert-butylsulfanyl group.

    1-(tert-Butylthio)-1,3-butadiene: A closely related compound with a similar structure but different substituent positioning.

    2,3,6-Trimethylphenylbuta-1,3-diene: Another substituted butadiene with distinct chemical properties

Uniqueness: 1-(tert-Butylsulfanyl)buta-1,3-diene is unique due to the presence of the tert-butylsulfanyl group, which imparts specific electronic and steric effects that influence its reactivity and potential applications. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

CAS No.

52752-59-7

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

2-buta-1,3-dienylsulfanyl-2-methylpropane

InChI

InChI=1S/C8H14S/c1-5-6-7-9-8(2,3)4/h5-7H,1H2,2-4H3

InChI Key

OYGZTMBTHAIFPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC=CC=C

Origin of Product

United States

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